3-Bromo-6-fluoroimidazo[1,2-a]pyridine
Overview
Description
3-Bromo-6-fluoroimidazo[1,2-a]pyridine is a heterocyclic compound with the molecular formula C7H4BrFN2 and a molecular weight of 215.02 g/mol . This compound is characterized by the presence of both bromine and fluorine atoms attached to an imidazo[1,2-a]pyridine core, making it a valuable intermediate in various chemical syntheses and research applications .
Mechanism of Action
Target of Action
Imidazo[1,2-a]pyridines, a class of compounds to which 3-bromo-6-fluoroimidazo[1,2-a]pyridine belongs, are known to have a wide range of applications in medicinal chemistry .
Mode of Action
Imidazo[1,2-a]pyridines are often functionalized via radical reactions, which could suggest a potential interaction mechanism .
Biochemical Pathways
Imidazo[1,2-a]pyridines are known to be valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry .
Result of Action
Imidazo[1,2-a]pyridines are known to be valuable in proteomics research .
Action Environment
It is known that the compound should be stored in an inert atmosphere at 2-8°c .
Biochemical Analysis
Biochemical Properties
3-Bromo-6-fluoroimidazo[1,2-a]pyridine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound’s bromine and fluorine atoms contribute to its reactivity and binding affinity. For instance, it can form hydrogen bonds and halogen bonds with target biomolecules, influencing their structure and function. The interactions of this compound with enzymes such as cytochrome P450 and proteins involved in signal transduction pathways are of particular interest in biochemical research .
Cellular Effects
This compound affects various types of cells and cellular processes. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can activate or inhibit specific signaling pathways, leading to changes in gene expression profiles. Additionally, this compound can alter cellular metabolism by affecting the activity of metabolic enzymes, resulting in changes in metabolite levels and metabolic flux .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules. The compound can bind to specific sites on enzymes and proteins, leading to enzyme inhibition or activation. For instance, it may inhibit the activity of cytochrome P450 enzymes by binding to their active sites, thereby affecting the metabolism of other compounds. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. It has been observed that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions such as high temperatures or exposure to light. Long-term studies have shown that the compound can have lasting effects on cellular function, including sustained changes in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal or no observable effects. As the dosage increases, its impact on cellular and physiological processes becomes more pronounced. High doses of this compound can lead to toxic or adverse effects, including cellular damage and disruption of normal metabolic processes. Threshold effects and dose-response relationships are important considerations in these studies .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism. The compound can undergo biotransformation, resulting in the formation of metabolites that may have different biological activities. These metabolic pathways can influence the overall effects of this compound on cellular function and physiological processes .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical factors in determining its biological effects. The compound can be transported across cell membranes by specific transporters or binding proteins. Once inside the cell, it may localize to specific compartments or organelles, influencing its activity and function. The distribution of this compound within tissues can also affect its overall pharmacokinetics and pharmacodynamics .
Subcellular Localization
The subcellular localization of this compound is an important aspect of its biochemical activity. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may be targeted to the mitochondria, affecting cellular metabolism and energy production .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-6-fluoroimidazo[1,2-a]pyridine typically involves the bromination and fluorination of imidazo[1,2-a]pyridine derivatives. One common method includes the use of bromine and fluorine sources under controlled conditions to achieve selective substitution at the desired positions on the imidazo[1,2-a]pyridine ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and fluorination processes using automated reactors and precise control of reaction parameters to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-6-fluoroimidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions to form different derivatives.
Coupling Reactions: It can be used in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Reagents such as nucleophiles (e.g., amines, thiols) under basic or acidic conditions.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride.
Coupling Reactions: Palladium-catalyzed coupling reactions using reagents like aryl halides.
Major Products Formed
The major products formed from these reactions include various substituted imidazo[1,2-a]pyridine derivatives, which can be further utilized in different chemical and pharmaceutical applications .
Scientific Research Applications
3-Bromo-6-fluoroimidazo[1,2-a]pyridine has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Employed in the study of biological pathways and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as a building block in drug discovery.
Industry: Utilized in the development of advanced materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-7-fluoroimidazo[1,2-a]pyridine
- 3-Bromo-6-chloroimidazo[1,2-a]pyridine
- 3-Bromo-6-iodoimidazo[1,2-a]pyridine
Uniqueness
3-Bromo-6-fluoroimidazo[1,2-a]pyridine is unique due to the specific positioning of the bromine and fluorine atoms, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development .
Properties
IUPAC Name |
3-bromo-6-fluoroimidazo[1,2-a]pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrFN2/c8-6-3-10-7-2-1-5(9)4-11(6)7/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGFXJQASNPSBAZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=C(N2C=C1F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrFN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10670596 | |
Record name | 3-Bromo-6-fluoroimidazo[1,2-a]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10670596 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1186405-11-7 | |
Record name | 3-Bromo-6-fluoroimidazo[1,2-a]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10670596 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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